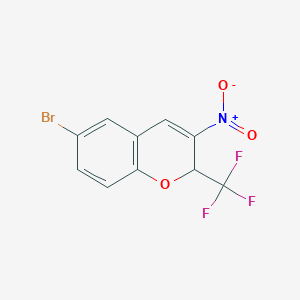![molecular formula C13H10ClN5 B11476412 3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11476412.png)
3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is a heterocyclic compound that contains a tetrazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions. For example, 4-chlorobenzyl cyanide can be reacted with sodium azide in the presence of ammonium chloride to form 4-chlorobenzyl tetrazole.
Coupling with Pyridine: The 4-chlorobenzyl tetrazole can then be coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings.
Scientific Research Applications
3-{2-[(4-Chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Tetrazole: A precursor in the synthesis of the target compound.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
3-{2-[(4-Chlorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is unique due to the combination of the tetrazole and pyridine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C13H10ClN5 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-[2-[(4-chlorophenyl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C13H10ClN5/c14-12-5-3-10(4-6-12)9-19-17-13(16-18-19)11-2-1-7-15-8-11/h1-8H,9H2 |
InChI Key |
AZZDSWYWGOGZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3,4-dimethoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476332.png)
![3-(3,4-Dimethoxyphenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11476340.png)
![3-acetamido-N-[2-(3-methoxyphenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B11476341.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11476343.png)

![Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11476375.png)
![Ethyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11476394.png)
![N-[6-(benzylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide](/img/structure/B11476403.png)

![1-hexyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11476413.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11476416.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11476423.png)
![3-benzyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476425.png)
